3-(5-chloro-2-methylphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(5-chloro-2-methylphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methylphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the 5-chloro-2-methylphenyl and 4-(4-fluorophenyl)piperazin-1-yl groups through various coupling reactions. Common reagents used in these steps include chlorinating agents, methylating agents, and piperazine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the piperazine ring.
Reduction: Reduction reactions could target the pyrimidine ring or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, or other bioactive agents. This compound could be investigated for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, compounds like this are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects. Research would focus on understanding its pharmacokinetics, toxicity, and efficacy in preclinical and clinical studies.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications would be tailored to meet specific industrial needs.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The interaction could involve binding to the active site of an enzyme, blocking a receptor, or intercalating into DNA, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-methylphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- 3-(5-chloro-2-methylphenyl)-6-(4-(4-chlorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 3-(5-chloro-2-methylphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its biological activity and therapeutic potential.
Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c1-14-2-3-15(22)12-18(14)27-20(28)13-19(24-21(27)29)26-10-8-25(9-11-26)17-6-4-16(23)5-7-17/h2-7,12-13H,8-11H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAVCAGGBAPCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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